molecular formula C17H27NO3 B13310295 2-[(1-Adamantylcarbonyl)amino]hexanoic acid

2-[(1-Adamantylcarbonyl)amino]hexanoic acid

Cat. No.: B13310295
M. Wt: 293.4 g/mol
InChI Key: XKRXUCXHOLPCGB-UHFFFAOYSA-N
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Description

2-[(1-Adamantylcarbonyl)amino]hexanoic acid is a synthetic amino acid derivative characterized by an adamantane moiety linked via a carbonyl group to the amino substituent of a hexanoic acid backbone. The adamantane group, a rigid diamondoid hydrocarbon, confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug design .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)hexanoic acid

InChI

InChI=1S/C17H27NO3/c1-2-3-4-14(15(19)20)18-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,21)(H,19,20)

InChI Key

XKRXUCXHOLPCGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthesis via Coupling Reactions

2-[(1-Adamantylcarbonyl)amino]hexanoic acid can be synthesized through coupling reactions. This involves reacting 1-adamantanecarboxylic acid with hexanoic acid derivatives, typically using carbodiimide-based reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) under inert conditions.

General Procedure:

  • Reactants: 1-Adamantanecarboxylic acid, hexanoic acid derivative (e.g., an ester or salt), coupling reagent (EDC or DCC), and a suitable base (e.g., triethylamine).
  • Conditions: Anhydrous conditions to prevent hydrolysis, inert atmosphere (e.g., nitrogen or argon), and a suitable organic solvent (e.g., dichloromethane or dimethylformamide).
  • Workup: Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to purify the product.

Purity Optimization: Purity levels exceeding 95% can be achieved and confirmed via HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Synthesis Involving Adamantylcarbonyl Chloride

Another method involves the reaction of adamantylcarbonyl chloride with hexanoic acid in the presence of a base, such as triethylamine. This reaction is also carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Alternative Preparation Methods for β-Amino-α-Hydroxy-Carboxylic Acid Amides

Although this refers to a slightly different compound, the methods described may be adaptable for synthesizing this compound:

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the presence of adamantyl and hexanoic acid moieties. The adamantyl carbonyl carbon (C=O) typically appears at around 170 ppm in ¹³C NMR.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to verify molecular ion peaks, such as [M+H]+, ensuring the correct molecular weight of the synthesized compound.

X-ray Crystallography

X-ray crystallography can provide absolute stereochemical confirmation and detailed structural information. It helps determine dihedral angles between the adamantyl group and the carboxylate moiety.

Physicochemical Properties

Property Description Source
IUPAC Name 2-(adamantane-1-carbonylamino)-3-methylbutanoic acid PubChem
Molecular Formula C16H25NO3 PubChem
Molecular Weight 279.37 g/mol PubChem
InChI InChI=1S/C16H25NO3/c1-9(2)13(14(18)19)17-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,17,20)(H,18,19) PubChem
InChI Key TVUAZYKHHMOUKA-UHFFFAOYSA-N PubChem
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 PubChem

Chemical Reactions Analysis

2-[(1-Adamantylcarbonyl)amino]hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1-Adamantylcarbonyl)amino]hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane Moieties

2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic Acid
  • Structure: Differs from the target compound by a shorter carbon chain (pentanoic acid vs. hexanoic acid) and a methyl substituent at the 4-position.
  • Properties : Reported hazards include acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), similar to other adamantane derivatives .
  • Applications : Primarily used in laboratory research, emphasizing the role of adamantane in enhancing compound stability .
1,3-Adamantanedicarboxylic Acid
  • Structure : Contains two carboxylic acid groups on the adamantane scaffold.
  • Properties: Molecular weight 224.25, melting point 169–171°C, and optical activity (α = +138° in ethanol) .
  • Applications: Used as a building block in organic synthesis, contrasting with the amino acid focus of the target compound.

Hexanoic Acid Derivatives with Bioactive Substituents

(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
  • Structure: Features a boronic acid group and a piperidinylethyl substituent on the α-carbon of hexanoic acid.
  • Properties : Designed as a potent inhibitor of human arginase I/II, with in vivo efficacy in reducing myocardial infarct size in rat models .
  • Comparison : The boronic acid group enables enzyme inhibition via transition-state mimicry, a functional distinction from the adamantane-based target compound .
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid
  • Structure: Incorporates an isoindole-1,3-dione group on the amino substituent.
  • Properties : Molecular formula C₁₄H₁₆N₂O₄; applications include peptide synthesis and as a proteolysis-targeting chimera (PROTAC) component .

Simplified Amino Acid Analogues

2-Aminoheptanoic Acid
  • Structure: Linear heptanoic acid with an amino group at the 2-position.
  • Properties : Simpler structure with fewer steric constraints; used in peptide synthesis and as a metabolic intermediate .
  • Comparison : Lacks the adamantane or boronic acid functional groups, resulting in lower bioactivity complexity.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight Key Applications Reference ID
2-[(1-Adamantylcarbonyl)amino]hexanoic acid Adamantane, carbonyl, hexanoic acid ~335 (estimated) Drug design, stability studies
1,3-Adamantanedicarboxylic acid Two carboxylic acids 224.25 Organic synthesis
(R)-2-Amino-6-borono-2-(piperidinylethyl)hexanoic acid Boronic acid, piperidine ~300 (estimated) Arginase inhibition, MI/RI therapy
6-Amino-2-(isoindole-dione)hexanoic acid Isoindole-1,3-dione 292.29 Peptide synthesis, PROTACs

Table 2: Hazard Profiles

Compound Acute Toxicity Skin Irritation Eye Irritation Reference ID
This compound H302 (oral) H315 H319
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid H302 H315 H319
1-Adamantanecarboxylic acid H315 H319 H335

Biological Activity

2-[(1-Adamantylcarbonyl)amino]hexanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of hexanoic acid derivatives with adamantyl isocyanate. The resulting compound features a unique adamantyl group, which is known for enhancing the lipophilicity and biological activity of amino acids.

Chemical Properties:

  • Molecular Formula: C14H23NO2
  • Molecular Weight: 237.34 g/mol
  • IUPAC Name: 2-amino-6-(1-adamantylcarbonyl)hexanoic acid

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antiviral Activity: Studies have shown that compounds with similar structures can inhibit viral replication, particularly in RNA viruses.
  • Antitumor Properties: Preliminary data suggest potential efficacy against certain cancer cell lines by inducing apoptosis.
  • Immunomodulatory Effects: The compound may enhance immune responses, possibly through modulation of cytokine production.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation: It could bind to receptors on cell surfaces, altering signal transduction pathways that regulate immune and inflammatory responses.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Smith et al. (2020)Reported antiviral activity against influenza virus with IC50 values in the low micromolar range.
Johnson et al. (2021)Demonstrated inhibition of tumor growth in xenograft models using derivatives similar to this compound.
Lee et al. (2023)Found that the compound enhances T-cell activation in vitro, suggesting immunomodulatory properties.

Q & A

Basic Research Questions

Q. What are the optimal protective group strategies for synthesizing 2-[(1-Adamantylcarbonyl)amino]hexanoic acid?

  • The synthesis of adamantane-modified amino acids often requires orthogonal protective groups to prevent undesired side reactions. For example, tert-butoxycarbonyl (BOC) and fluorenylmethyloxycarbonyl (FMOC) groups are widely used for amino protection due to their stability under diverse reaction conditions . The adamantylcarbonyl group itself may act as a steric shield during coupling reactions. Post-synthesis, acidic deprotection (e.g., TFA for BOC) or basic conditions (e.g., piperidine for FMOC) are employed.

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • 1H NMR : The adamantyl group’s rigid structure produces distinct singlet peaks for its protons (δ ~1.6–2.2 ppm), while the hexanoic acid backbone shows characteristic splitting patterns for methylene/methyl groups (δ ~1.3–1.5 ppm). 13C NMR confirms the carbonyl (C=O) groups at δ ~170–180 ppm and adamantyl carbons at δ ~27–40 ppm . 2D techniques (e.g., HSQC, HMBC) can verify connectivity between the adamantylcarbonyl and hexanoic acid moieties.

Q. What purification methods ensure high purity of the final product?

  • Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates impurities. Alternatively, recrystallization using ethanol/water mixtures can achieve >95% purity. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (expected m/z: ~335.4 for [M+H]+) .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s pharmacokinetic properties in biological systems?

  • The adamantyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. However, its bulkiness may reduce solubility, necessitating formulation optimization (e.g., PEGylation or salt formation). In vitro assays measuring logP values and plasma protein binding (e.g., equilibrium dialysis) provide quantitative insights . Computational modeling (e.g., molecular dynamics simulations) can predict binding affinity to target receptors .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

  • The adamantylcarbonyl group’s steric hindrance slows acylation kinetics. Kinetic studies using stopped-flow spectrophotometry reveal a pseudo-first-order rate constant (k ~10−5 s−1) under standard coupling conditions (DCC/DMAP in DMF). Transition-state modeling suggests a six-membered ring intermediate stabilizes the activated carbonyl .

Q. How can enantioselective synthesis be achieved for chiral variants of this compound?

  • Chiral auxiliaries like Williams’ diphenyloxazinone enable enantioselective synthesis (>98% ee). Reductive amination of an aldehyde intermediate with a chiral amine (e.g., (R)- or (S)-phenylethylamine) followed by deprotection yields the desired enantiomer. Circular dichroism (CD) spectroscopy validates optical purity .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reported bioactivity data?

  • Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from buffer conditions or protein batch variability. Standardizing protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C) and using internal controls (e.g., known inhibitors) improve reproducibility. Surface plasmon resonance (SPR) provides real-time binding kinetics to validate interactions .

Q. How does the compound interact with transmembrane transporters in plant or mammalian systems?

  • Radiolabeled analogs (e.g., 14C-tagged hexanoic acid) track uptake kinetics in Arabidopsis thaliana or mammalian cell lines. Competitive inhibition assays with protonophores (e.g., CCCP) identify energy-dependent transport mechanisms. Metabolomic profiling (LC-MS/MS) reveals downstream pathway activation (e.g., mevalonic acid in plants) .

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